molecular formula C10H8FNO4 B12983366 Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate

Cat. No.: B12983366
M. Wt: 225.17 g/mol
InChI Key: YDZHMZWJKZWWQS-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a carboxylate ester group attached to a benzo[d]oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the fluorine atom and the methyl group. The final step involves the esterification of the carboxylate group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: Research into the compound’s potential therapeutic effects includes its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on the compound’s binding affinity, selectivity, and structure-activity relationships provide insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate include other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

methyl 6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C10H8FNO4/c1-12-7-3-5(9(13)15-2)6(11)4-8(7)16-10(12)14/h3-4H,1-2H3

InChI Key

YDZHMZWJKZWWQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)OC)F)OC1=O

Origin of Product

United States

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